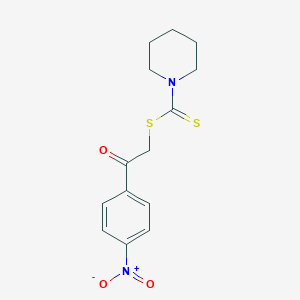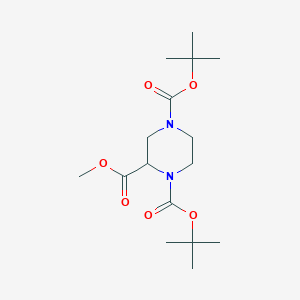![molecular formula C15H13Cl2N B187961 Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- CAS No. 88450-63-9](/img/structure/B187961.png)
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-, also known as DCM, is a chemical compound that has been widely used in scientific research for its various applications. DCM is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 139-141°C.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and interfering with its replication and transcription. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to drug development. Another advantage is its stability, as it is a relatively stable compound that can be stored for long periods of time. However, one limitation of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is its toxicity, as it can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in the lab.
Direcciones Futuras
There are many future directions for the use of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another direction is the development of new fluorescent probes for the detection of metal ions. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been used as a fluorescent probe for the detection of copper ions, and further research could lead to the development of new probes for the detection of other metal ions. Finally, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- could be used in the development of new materials with unique properties, such as conducting polymers or supramolecular assemblies.
Conclusion
In conclusion, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a versatile and useful compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has been used in a wide range of applications, from organic synthesis to drug development. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Overall, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a valuable tool for scientists and researchers in a variety of fields.
Métodos De Síntesis
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- can be synthesized through the reaction of 2,4-dichlorobenzaldehyde and 2,4-dimethylaniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction can be carried out in an organic solvent such as ethanol or acetic acid, and the product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been widely used in scientific research for its various applications. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the preparation of metal complexes. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
88450-63-9 |
|---|---|
Nombre del producto |
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- |
Fórmula molecular |
C15H13Cl2N |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2N/c1-10-3-6-15(11(2)7-10)18-9-12-4-5-13(16)8-14(12)17/h3-9H,1-2H3 |
Clave InChI |
GTVSQNFTTXQTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
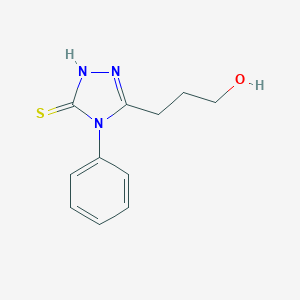
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
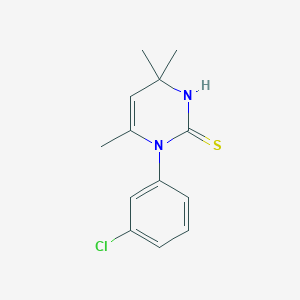
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
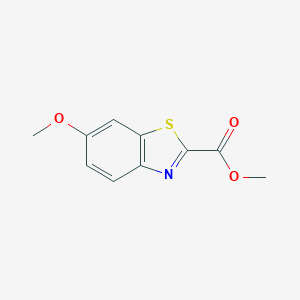
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
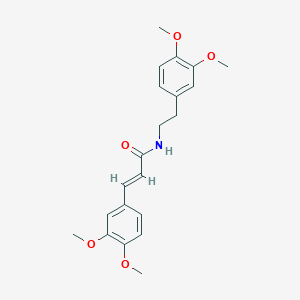
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
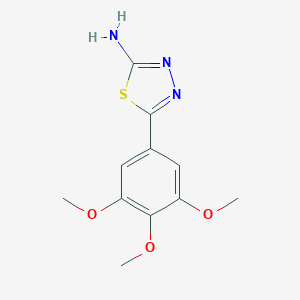
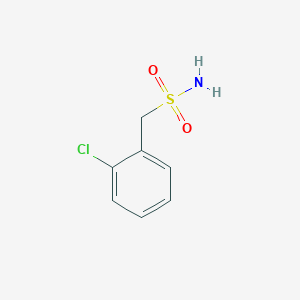
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
